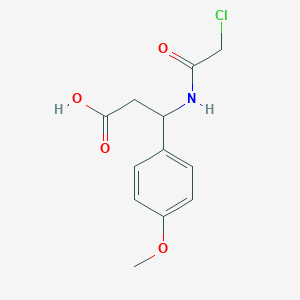
3-(2-Chloroacetamido)-3-(4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(CHLOROACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is a synthetic organic compound with the molecular formula C12H14ClNO4 and a molecular weight of 271.70 g/mol . This compound is characterized by the presence of a chloroacetyl group, an amino group, and a methoxyphenyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(CHLOROACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID typically involves the reaction of 4-methoxyphenylacetic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetyl derivative, which is then reacted with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(CHLOROACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chloroacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-[(HYDROXYACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID.
Reduction: 3-[(ACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID.
Substitution: 3-[(AMINOACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID.
Scientific Research Applications
3-[(CHLOROACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(CHLOROACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-AMINO-3-(4-CHLOROPHENYL)PROPANOIC ACID: Similar structure but lacks the methoxy group.
3-[(ACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID: Similar structure but lacks the chloro group.
Uniqueness
3-[(CHLOROACETYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is unique due to the presence of both the chloroacetyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
3-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-18-9-4-2-8(3-5-9)10(6-12(16)17)14-11(15)7-13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
CDNYFJWVPBQOHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


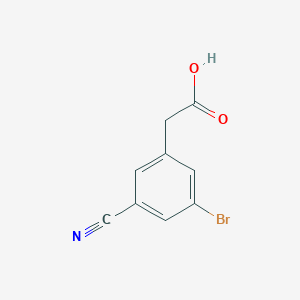
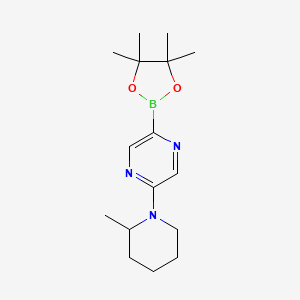
![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
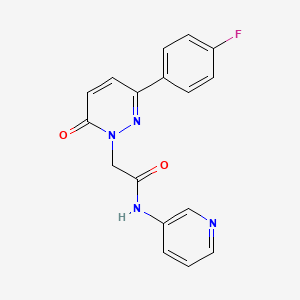
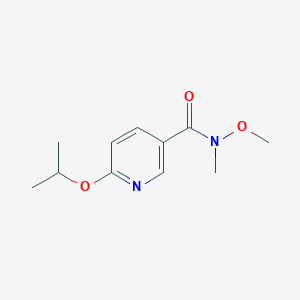
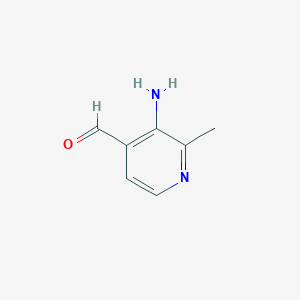
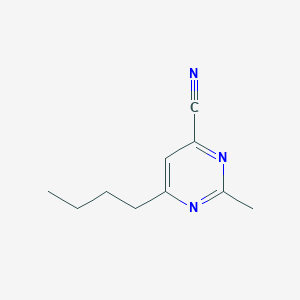
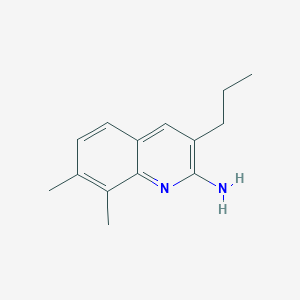
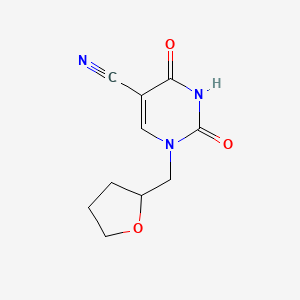
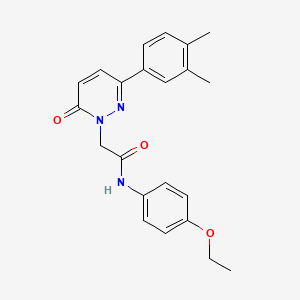
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)
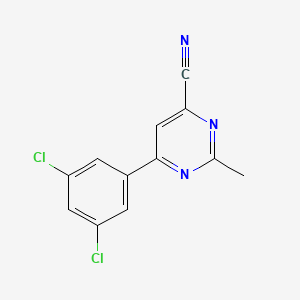
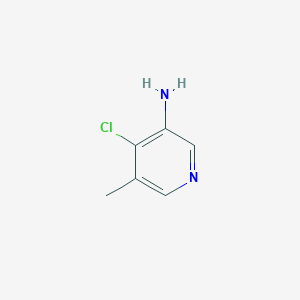
![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)
